H-Lys(Abz)-Pro-Pro-pNA
Overview
Description
H-Lys(Abz)-Pro-Pro-pNA is a synthetic tetrapeptide composed of lysine, proline, and a para-nitroaniline (pNA) group. This compound is often used as a substrate in enzymatic assays, particularly for studying protease activity. The presence of the Abz (aminobenzoyl) group allows for fluorescence resonance energy transfer (FRET) applications, making it a valuable tool in biochemical research.
Mechanism of Action
Target of Action
For instance, the compound H-Lys-Lys-Gly-OH, a tripeptide, has been synthesized and its biological activity has been studied . Another related compound, H-Lys(Boc)-OH, is commonly used in solution phase peptide synthesis .
Mode of Action
For example, the compound H-Lys(Boc)-OH is used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides .
Biochemical Pathways
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
For instance, the compound H-Lys(Boc)-OH is known to be used in solution phase peptide synthesis, suggesting that it may have certain bioavailability properties .
Action Environment
For instance, the compound H-Lys(Boc)-OH is used in solution phase peptide synthesis, suggesting that it may be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Abz)-Pro-Pro-pNA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Abz group is introduced to the lysine residue, and the pNA group is attached to the C-terminal proline. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies allows for efficient production while maintaining the integrity of the peptide.
Chemical Reactions Analysis
Types of Reactions
H-Lys(Abz)-Pro-Pro-pNA undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Oxidation: The Abz group can undergo oxidation, affecting its fluorescence properties.
Substitution: The pNA group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is performed using specific proteases under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols can react with the pNA group under mild conditions.
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free pNA.
Oxidation: Results in oxidized Abz derivatives.
Substitution: Forms substituted pNA derivatives.
Scientific Research Applications
H-Lys(Abz)-Pro-Pro-pNA is widely used in scientific research due to its versatility:
Chemistry: Used as a model substrate in studying peptide bond formation and cleavage.
Biology: Employed in assays to measure protease activity, aiding in the understanding of enzyme kinetics and specificity.
Medicine: Utilized in drug discovery for screening protease inhibitors, which are potential therapeutic agents.
Industry: Applied in quality control processes to monitor protease activity in various products.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Ala-Val-Gly-OH: Another lysine-containing tetrapeptide with immunoactive properties.
H-Lys-Lys-Gly-OH: A tripeptide used in studies of protein metabolism.
Uniqueness
H-Lys(Abz)-Pro-Pro-pNA is unique due to its combination of the Abz and pNA groups, which enable FRET applications. This feature distinguishes it from other peptides that lack these functional groups, making it particularly valuable in fluorescence-based assays.
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-amino-6-[(2-aminobenzoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7O6/c30-22-8-2-1-7-21(22)26(37)32-16-4-3-9-23(31)28(39)35-18-6-11-25(35)29(40)34-17-5-10-24(34)27(38)33-19-12-14-20(15-13-19)36(41)42/h1-2,7-8,12-15,23-25H,3-6,9-11,16-18,30-31H2,(H,32,37)(H,33,38)/t23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDKOXBAMHOEAF-SDHOMARFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of H-Lys(Abz)-Pro-Pro-pNA in studying LeAPP2?
A1: this compound is a synthetic peptide substrate specifically designed for studying enzymes like LeAPP2 that exhibit aminopeptidase P activity.
- Kinetic Studies: By using varying concentrations of this compound, researchers were able to determine the kinetic parameters of LeAPP2, such as the Michaelis-Menten constant (Km) and the catalytic efficiency (Km/kcat). [] These parameters provide valuable insights into the enzyme's affinity for the substrate and its overall catalytic efficiency.
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